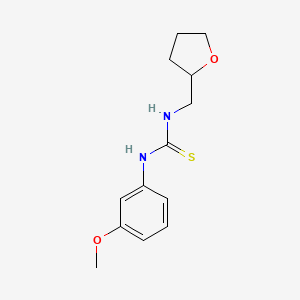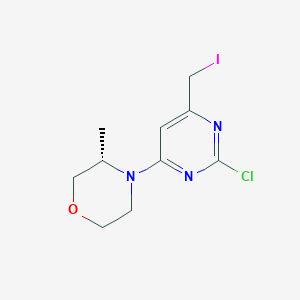
7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that has attracted a lot of interest in scientific research due to its potential use in various fields. This compound is commonly referred to as HNTF and belongs to the class of compounds known as flavones. HNTF has been shown to possess several biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
HNTF has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, HNTF has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer. In agriculture, HNTF has been shown to have antifungal properties, which make it a potential candidate for the development of new fungicides. In material science, HNTF has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of HNTF is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HNTF has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. HNTF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
HNTF has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. HNTF has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. HNTF has also been shown to scavenge reactive oxygen species and protect cells from oxidative damage. In addition, HNTF has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HNTF is its versatility in scientific research applications. HNTF has been shown to possess several biological activities, which make it a potential candidate for the development of new drugs, fungicides, and materials. However, one of the limitations of HNTF is its low solubility in water, which makes it difficult to use in certain experiments. In addition, the synthesis of HNTF is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the scientific research of HNTF. One potential direction is the development of new drugs based on the anti-inflammatory and antioxidant properties of HNTF. Another potential direction is the development of new fungicides based on the antifungal properties of HNTF. In addition, the use of HNTF as a building block for the synthesis of new materials with unique properties is an area of active research. Further studies are needed to fully understand the mechanism of action of HNTF and its potential applications in various fields.
Métodos De Síntesis
The synthesis of HNTF involves several steps, starting with the condensation of 2-hydroxyacetophenone and 1-naphthaldehyde to form 2-(naphthalen-1-yl)-3-phenylpropanoic acid. This intermediate is then converted to HNTF through the reaction with trifluoroacetic anhydride and triethylamine in the presence of a catalyst such as 4-dimethylaminopyridine. The yield of HNTF is typically around 50-60%, and the compound can be purified through recrystallization.
Propiedades
IUPAC Name |
7-hydroxy-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3O3/c21-20(22,23)19-17(14-7-3-5-11-4-1-2-6-13(11)14)18(25)15-9-8-12(24)10-16(15)26-19/h1-10,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZVPAWKQQXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2712000.png)
![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)

![2-[[1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2712004.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2712005.png)
![5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2712006.png)

![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)
![7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2712016.png)

![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)
![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2712021.png)